molecular formula C28H44N6O9 B12543649 L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine CAS No. 653568-17-3

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine

Cat. No.: B12543649
CAS No.: 653568-17-3
M. Wt: 608.7 g/mol
InChI Key: XLHLDUJXMFLEDZ-QXWVDRRVSA-N
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Description

Introduction to L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine

Chemical Identity and Nomenclature

This compound is a linear pentapeptide composed of five amino acids linked via peptide bonds. Its systematic IUPAC name is L-isoleucyl-L-seryl-L-tyrosyl-L-asparagyl-L-leucine , reflecting the sequence of residues from the N-terminal to C-terminal end. The molecular formula is C₂₈H₄₄N₆O₉ , with a molecular weight of 608.7 g/mol . The peptide sequence is abbreviated as Ile-Ser-Tyr-Asn-Leu or ISYNL using single-letter amino acid codes.

Structural Features

The peptide adopts a conformation influenced by the sidechain properties of its constituent amino acids:

  • Isoleucine (Ile): A branched-chain aliphatic amino acid contributing hydrophobicity.
  • Serine (Ser): A polar amino acid with a hydroxyl group enabling hydrogen bonding.
  • Tyrosine (Tyr): An aromatic residue with a phenolic hydroxyl group for potential phosphorylation.
  • Asparagine (Asn): A polar amide-containing residue involved in glycosylation.
  • Leucine (Leu): A hydrophobic residue stabilizing tertiary interactions.
Property Value Source
Molecular Formula C₂₈H₄₄N₆O₉ PubChem
Molecular Weight 608.7 g/mol PubChem
Sequence Ile-Ser-Tyr-Asn-Leu PubChem
CAS Registry Number 653568-17-3 PubChem

The peptide’s 3D structure remains undetermined due to conformational flexibility, as noted in PubChem’s exclusion of 3D data for this compound.

Historical Context in Peptide Research

The study of pentapeptides like this compound is rooted in milestones in peptide chemistry:

  • Early Peptide Synthesis (1900s) : Emil Fischer’s work on amino acid linkages laid the groundwork for understanding peptide bonds.
  • Solid-Phase Synthesis (1963) : Bruce Merrifield’s method enabled efficient synthesis of peptides, including pentapeptides.
  • Biotechnological Advances (1970s–1990s) : Recombinant DNA technology expanded peptide research, allowing exploration of sequences like ISYNL for structural and functional studies.

Pentapeptides gained prominence due to their intermediate size between small molecules and proteins, offering insights into folding dynamics and molecular recognition. The discovery of pentapeptide repeat proteins (PRPs) in the 2000s, such as Mycobacterium tuberculosis MfpA, highlighted their role in biological processes like antibiotic resistance.

Biological Relevance of Pentapeptide Structures

Pentapeptides serve critical roles in biological systems:

  • Enzymatic Regulation : Some pentapeptides act as inhibitors or cofactors. For example, MfpA binds DNA gyrase, mimicking DNA to interfere with bacterial replication.
  • Structural Motifs : The β-helix fold observed in PRPs is stabilized by pentapeptide repeats, demonstrating their role in maintaining tertiary structure.
  • Signaling and Recognition : Short peptides like ISYNL may participate in cell signaling or receptor binding due to tyrosine’s hydroxyl group and asparagine’s hydrogen-bonding capacity.

The sequence ISYNL exemplifies how residue composition dictates function:

  • Hydrophobic Core : Isoleucine and leucine stabilize the peptide through van der Waals interactions.
  • Polar Interactions : Serine and asparagine facilitate solubility and hydrogen bonding.
  • Aromaticity : Tyrosine’s phenol group enables π-stacking or post-translational modifications.

Properties

CAS No.

653568-17-3

Molecular Formula

C28H44N6O9

Molecular Weight

608.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H44N6O9/c1-5-15(4)23(30)27(41)34-21(13-35)26(40)31-18(11-16-6-8-17(36)9-7-16)24(38)32-19(12-22(29)37)25(39)33-20(28(42)43)10-14(2)3/h6-9,14-15,18-21,23,35-36H,5,10-13,30H2,1-4H3,(H2,29,37)(H,31,40)(H,32,38)(H,33,39)(H,34,41)(H,42,43)/t15-,18-,19-,20-,21-,23-/m0/s1

InChI Key

XLHLDUJXMFLEDZ-QXWVDRRVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Loading

The C-terminal residue (Leucine) is anchored to a solid support. Common resins include:

  • Rink Amide Resin : For C-terminal amides, though ISYNL terminates in a free carboxylic acid.
  • Wang Resin : For C-terminal acids, compatible with Fmoc/tBu chemistry.

For ISYNL, Wang resin is preferred. The resin is pre-swelled in dichloromethane (DCM) or dimethylformamide (DMF) before loading Leucine.

Coupling Reagents and Side-Chain Protection

Amino acids are coupled sequentially using Fmoc-protected derivatives with side-chain protections:

Amino Acid Side-Chain Protection Coupling Reagent
Leucine (L) None HATU or PyAOP
Asparagine (N) Trityl (Trt) or Mtr HATU or HBTU
Tyrosine (Y) t-Bu DCC or OXMA
Serine (S) t-Bu HATU or HATU
Isoleucine (I) None HATU or HATU

Coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) provide high efficiency and minimize racemization.

Deprotection and Cleavage

  • Fmoc Deprotection : 20% piperidine in DMF for 15–30 minutes.
  • Resin Cleavage : TFA (trifluoroacetic acid) in DCM or TFA/TIS (triisopropylsilane) for side-chain deprotection and peptide release.

Optimization Strategies for Sequence Challenges

ISYNL contains hydrophobic (Leucine, Isoleucine) and polar (Asparagine, Serine) residues, which may lead to aggregation during synthesis.

Aggregation Mitigation

  • Pseudoproline Units : Insertion of Ser(ΨMe,Me Pro) or Thr(ΨMe,Me Pro) between Asn and Leu to disrupt β-sheet formation.
  • Extended Coupling Times : For Asparagine and Tyrosine, coupling times increased to 2–3 hours to ensure complete bond formation.
Amino Acid Coupling Time (Standard) Coupling Time (Optimized)
Asparagine 45–60 minutes 120–180 minutes
Tyrosine 45–60 minutes 90–120 minutes

Flow Synthesis Advantages

Automated flow systems improve reaction control:

  • Reduced Aggregation : Continuous solvent flow minimizes peptide–resin interactions.
  • Efficient Deprotection : Shorter piperidine exposure times (e.g., 10 minutes vs. 30 minutes).

Purification and Characterization

Post-cleavage, ISYNL undergoes reverse-phase HPLC and mass spectrometry (MS) for purity and identity confirmation.

HPLC Parameters

Column Solvent System Gradient (ACN/0.1% TFA) Detection Wavelength
C18 (Vydac) Water/ACN with 0.1% TFA 5% → 60% over 30 minutes 214 nm

Mass Spectrometry Data

Method Observed [M+H]⁺ Theoretical [M+H]⁺ Purity (HPLC)
MALDI-TOF 608.7 ± 0.5 608.7 >95%
ESI-FTICR 608.7 ± 0.1 608.7 >98%

Challenges and Limitations

  • Asparagine Coupling : Susceptible to racemization; requires pre-activation with HATU or PyAOP.
  • Tyrosine Oxidation : t-Bu protection prevents oxidation, but cleavage with TFA may require scavengers (e.g., TIS).

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages Yield (%)
Fmoc/tBu SPPS High efficiency, scalability TFA cleavage cost 70–85
Boc Chemistry Stable under acidic conditions Hydrogen fluoride use 50–70
Flow Synthesis Reduced aggregation, speed Equipment dependency 80–90

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Biochemical Studies

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine serves as a model peptide for studying protein interactions and folding mechanisms. Its structure allows researchers to investigate the effects of specific amino acid sequences on protein stability and functionality.

Key Studies:

  • A study examining the folding dynamics of peptides similar to this compound found that variations in sequence can significantly alter folding pathways and stability profiles .

Drug Delivery Systems

The peptide has been investigated for its potential use in drug delivery, particularly in enhancing the bioavailability of therapeutic agents. Its ability to cross biological barriers, such as the blood-brain barrier, makes it a candidate for targeted drug delivery systems.

Case Study:

  • A patent describes a conjugate involving this compound that improves the transport of peptide therapeutics across cellular membranes, potentially allowing for lower dosages and reduced side effects .

Therapeutic Uses

This compound has shown promise in various therapeutic contexts, including metabolic disorders and neurodegenerative diseases. Its role as a bioactive peptide could lead to new treatments for conditions like diabetes and obesity.

Research Findings:

  • The compound has been linked to appetite regulation and metabolic enhancement in animal models, suggesting its utility in obesity management .

Cancer Treatment

Emerging studies indicate that peptides like this compound may exhibit anticancer properties by modulating cellular signaling pathways involved in tumor growth.

Clinical Insights:

  • Research has demonstrated that certain peptide sequences can inhibit cancer cell proliferation, paving the way for further exploration of this compound in oncological therapies.

Peptide-Based Materials

In industrial settings, this compound is being explored for its potential in creating peptide-based materials that could be used in various applications, including coatings and biocompatible materials.

Application Examples:

  • The synthesis of polymer-peptide hybrids utilizing this compound has been investigated for their mechanical properties and biocompatibility, showing promise in biomedical engineering .

Catalysis

The compound can also serve as a catalyst in specific chemical reactions due to its unique structural features, potentially improving reaction efficiencies.

Research Application:

  • Studies have indicated that peptides can facilitate reactions under mild conditions, making them attractive alternatives to traditional catalysts .

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. The specific molecular targets and pathways depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features
Target Peptide (Ile-Ser-Tyr-Asn-Leu) C₂₈H₄₄N₆O₉ 608.69 (calculated) Hydrophobic (Ile, Leu), polar (Ser, Tyr, Asn), no sulfur/disulfide bonds.
CAS 328944-75-8 C₆₀H₉₃N₁₃O₁₈ 1284.46 Longer sequence (11 residues), includes Val, Tyr, and multiple Gly residues; higher molecular complexity.
CAS 139031-36-0 C₁₁₆H₁₉₇N₃₇O₂₈S₃ 2654.23 Contains sulfur (Met, Cys), lysine/arginine clusters; potential disulfide bonds and cationic properties.
CAS 160214-67-5 C₄₅H₇₀N₁₂O₁₃ 987.11 Includes His (imidazole side chain), Ala, and Gly; pH-responsive behavior.
CAS 501690-77-3 C₂₇H₄₁N₇O₁₀ 635.66 Shorter chain (tetrapeptide), contains Gln and Tyr; lacks hydrophobic Leu.
Key Observations:
  • Functional Groups : Unlike sulfur-rich CAS 139031-36-0, the target lacks cysteine or methionine, limiting redox activity .
  • Polarity : The target has fewer charged residues (e.g., Lys, Arg) compared to CAS 160214-67-5, which may reduce solubility in aqueous environments .

Physicochemical Properties

Property Target Peptide CAS 328944-75-8 CAS 139031-36-0 CAS 501690-77-3
Predicted Solubility Moderate (polar + hydrophobic balance) Low (high hydrophobicity) Low (large size, sulfur content) High (shorter chain, Gln/Tyr)
Boiling Point N/A N/A N/A N/A
Density ~1.2–1.3 g/cm³ ~1.3 g/cm³ ~1.3–1.4 g/cm³ ~1.2 g/cm³
pKa ~3.5 (carboxyl) N/A N/A ~3.3 (carboxyl)
  • Solubility : The target’s solubility is influenced by Tyr and Asn, but Ile/Leu may necessitate organic co-solvents. CAS 501690-77-3, with fewer hydrophobic residues, likely has better aqueous solubility .
  • Thermal Stability : Longer peptides (e.g., CAS 328944-75-8) may exhibit higher thermal stability due to increased intramolecular interactions .

Biological Activity

L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine is a pentapeptide composed of five amino acids: isoleucine, serine, tyrosine, asparagine, and leucine. This compound has garnered attention in various fields of research due to its potential biological activities, including immunomodulation, antioxidant properties, and effects on metabolic pathways. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula for this compound is C28H44N6O9C_{28}H_{44}N_{6}O_{9}. The structural composition includes:

  • Isoleucine (Ile) : A branched-chain amino acid important for protein synthesis.
  • Serine (Ser) : An amino acid involved in metabolism and cell signaling.
  • Tyrosine (Tyr) : Precursor for neurotransmitters and hormones.
  • Asparagine (Asn) : Plays a role in protein synthesis and metabolic functions.
  • Leucine (Leu) : Critical for muscle repair and growth.
PropertyValue
Molecular Weight576.68 g/mol
SolubilitySoluble in water
pKa2.46 (at 25°C)
StabilityStable under physiological conditions

Immunomodulatory Effects

Research has demonstrated that peptides containing leucine can enhance immune responses. This compound may influence immune cell activity by modulating cytokine production. For instance, leucine-rich peptides have been shown to stimulate the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial for immune regulation .

Antioxidant Properties

Peptides derived from amino acids exhibit antioxidant properties that can protect cells from oxidative stress. The presence of tyrosine in this compound contributes to this activity by scavenging free radicals and reducing lipid peroxidation .

Metabolic Effects

This compound may influence metabolic pathways through its components. Leucine, in particular, is known to activate the mTOR signaling pathway, which plays a pivotal role in protein synthesis and cellular growth . This activation can lead to increased muscle protein synthesis and improved recovery after exercise.

Study 1: Immunomodulatory Effects in Animal Models

A study investigated the effects of a diet supplemented with this compound on immune function in mice. The results showed that the peptide enhanced the production of IL-6 and TNF-α after exposure to a bacterial antigen, suggesting a potential role in boosting immune responses .

Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of this compound using DPPH and ABTS radical scavenging methods. The peptide exhibited significant scavenging activity compared to standard antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What are the recommended methods for synthesizing L-Isoleucyl-L-seryl-L-tyrosyl-L-asparaginyl-L-leucine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this pentapeptide. SPPS involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by cleavage and deprotection. Critical parameters include coupling efficiency (monitored via Kaiser test), solvent selection (e.g., DMF or DCM), and resin type (e.g., Wang resin for acid-labile peptides). Post-synthesis, reverse-phase HPLC is used for purification, with C18 columns and gradients of acetonitrile/water (0.1% TFA) .

Q. How can researchers verify the purity and structural integrity of the synthesized peptide?

Analytical methods include:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS to confirm molecular weight (e.g., theoretical MW ~618.7 g/mol for C29H45N5O9).
  • HPLC: Purity assessment using UV detection at 214 nm (peptide bond) or 280 nm (tyrosine absorbance).
  • Amino Acid Analysis (AAA): Hydrolysis followed by derivatization and quantification to validate composition .

Q. What experimental conditions are critical for studying the peptide’s secondary structure?

Circular Dichroism (CD) spectroscopy in aqueous buffers (pH 7.4) or membrane-mimetic environments (e.g., SDS micelles) can reveal α-helical or β-sheet tendencies. Temperature-controlled experiments (4–90°C) assess thermal stability, while solvent polarity adjustments (e.g., trifluoroethanol) probe conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this peptide across studies?

Contradictions often arise from:

  • Batch variability: Ensure synthesis protocols (e.g., racemization during Tyr coupling) and purity (>95%) are consistent.
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. CHO), buffer ionic strength, and peptide concentration ranges.
  • Control experiments: Include scrambled-sequence analogs to distinguish sequence-specific effects from nonspecific interactions .

Q. What strategies are effective for investigating the peptide’s interaction with biological membranes or receptors?

  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers or receptor proteins to quantify binding kinetics (KD, kon/koff).
  • Fluorescence Anisotropy: Label the peptide with FITC or TAMRA to monitor binding to membrane vesicles or purified receptors.
  • Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to model interactions with lipid bilayers or extracellular domains of target proteins .

Q. How can the peptide’s stability under physiological conditions be systematically evaluated?

Design experiments to assess:

  • Proteolytic Resistance: Incubate with proteases (e.g., trypsin, chymotrypsin) and monitor degradation via HPLC/MS.
  • pH Stability: Expose to gastric (pH 2) or intestinal (pH 7.4) conditions for 24–48 hours.
  • Oxidative Stability: Test susceptibility to H2O2 or metal-catalyzed oxidation, particularly at the tyrosine residue .

Q. What computational tools are suitable for predicting the peptide’s tertiary structure and functional motifs?

  • Rosetta or I-TASSER: Predict 3D structures using homology modeling or ab initio methods.
  • DynaMut2: Analyze stability changes due to mutations (e.g., Ser→Ala to study phosphorylation effects).
  • PEP-FOLD3: Generate conformational ensembles for docking studies with receptor models .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in functional assays?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Address variability by:

  • Replicates: Minimum n=3 biological replicates.
  • Outlier Detection: Grubbs’ test or ROUT method (Q=1%).
  • Error Bars: Report SEM or 95% confidence intervals .

Q. How should researchers design controls for cell-based assays involving this peptide?

Include:

  • Vehicle Controls: DMSO or buffer-only treatments.
  • Scrambled Peptide: Same amino acid composition in random order.
  • Inactive Analog: Substitute critical residues (e.g., Tyr→Phe to eliminate phosphorylation potential) .

Q. What techniques are optimal for studying the peptide’s pharmacokinetics in vivo?

  • Radiolabeling: Incorporate ³H or ¹⁴C isotopes for tissue distribution studies.
  • LC-MS/MS Quantification: Detect intact peptide and metabolites in plasma or organ homogenates.
  • Microdialysis: Monitor real-time concentrations in interstitial fluid .

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